4,5-Di(propan-2-yl)-3,4-dihydropyridine
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Overview
Description
4,5-Diisopropyl-3,4-dihydropyridine is a heterocyclic compound belonging to the dihydropyridine family. Dihydropyridines are well-known for their pharmacological properties, particularly as calcium channel blockers. The unique structure of 4,5-Diisopropyl-3,4-dihydropyridine, characterized by the presence of isopropyl groups at the 4 and 5 positions, imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diisopropyl-3,4-dihydropyridine can be achieved through various methods, including the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is typically carried out under solvent-free conditions or in the presence of a suitable solvent such as ethanol. Catalysts like magnesium ferrite nanoparticles (MgFe2O4) have been employed to enhance the reaction efficiency and yield .
Industrial Production Methods: Industrial production of 4,5-Diisopropyl-3,4-dihydropyridine often involves the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diisopropyl-3,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridines .
Scientific Research Applications
4,5-Diisopropyl-3,4-dihydropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Medicine: Research is ongoing to explore its potential as an antihypertensive agent and its role in neuroprotection.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The primary mechanism of action of 4,5-Diisopropyl-3,4-dihydropyridine involves the inhibition of voltage-gated L-type calcium channels. By binding to these channels, the compound reduces the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure. This mechanism is similar to other dihydropyridines, which are used as antihypertensive agents .
Comparison with Similar Compounds
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Used for the treatment of high blood pressure and angina.
Uniqueness: 4,5-Diisopropyl-3,4-dihydropyridine is unique due to the presence of isopropyl groups at the 4 and 5 positions, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in its binding affinity, selectivity, and overall therapeutic profile compared to other dihydropyridines .
Properties
CAS No. |
160732-95-6 |
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Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
4,5-di(propan-2-yl)-3,4-dihydropyridine |
InChI |
InChI=1S/C11H19N/c1-8(2)10-5-6-12-7-11(10)9(3)4/h6-10H,5H2,1-4H3 |
InChI Key |
ULAFLODFFHAHCX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC=NC=C1C(C)C |
Canonical SMILES |
CC(C)C1CC=NC=C1C(C)C |
Synonyms |
Pyridine,3,4-dihydro-4,5-bis(1-methylethyl)-(9CI) |
Origin of Product |
United States |
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